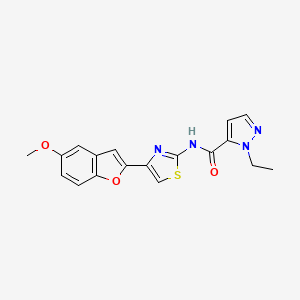

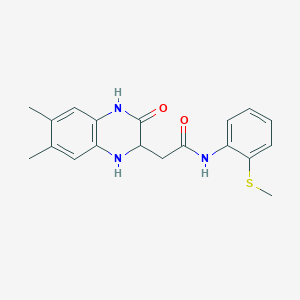

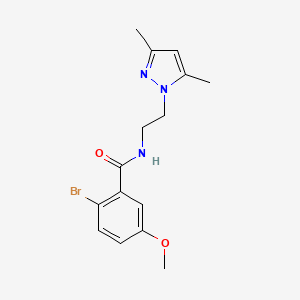

![molecular formula C13H12FN3 B2869673 3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 2044714-13-6](/img/structure/B2869673.png)

3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives is a topic of ongoing research. For example, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, demonstrating how these compounds can be selectively elaborated along multiple growth vectors .Molecular Structure Analysis

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects. Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Recent studies have developed methods for synthesizing and characterizing pyridazine derivatives, including compounds similar to "3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine". For instance, the synthesis and crystal structure characterization, alongside density functional theory (DFT) calculations and Hirshfeld surface analysis, have been employed to understand the molecular structures and properties of triazole pyridazine derivatives. These analyses help in understanding the intermolecular interactions and molecular packing strength of the compounds (Sallam et al., 2021).

Biological Activities

Pyridazine derivatives have shown a range of biological activities. For example, some derivatives have demonstrated potential as herbicides, indicating their utility in agricultural applications. The synthesis and evaluation of these compounds reveal their effectiveness against certain plants at low concentrations, suggesting a new avenue for the development of commercial herbicides (Xu et al., 2008). Additionally, certain pyridazine compounds have exhibited potent antibacterial activities, offering promising leads for the development of new antibiotics (Asahina et al., 2008).

Anticancer Activity

The exploration of novel fluoro-substituted compounds for their anti-lung cancer activity has been a significant area of research. Studies on compounds such as 6-fluorobenzo[b]pyran-4-one derivatives have shown promising anticancer activity at low concentrations against human cancer cell lines, indicating their potential in cancer therapy (Hammam et al., 2005).

Molecular Docking Studies

Molecular docking studies of pyridazine derivatives have been conducted to evaluate their potential as inhibitors of specific enzymes or biological targets. For instance, compounds have been synthesized and assessed for their antioxidant activity and potential anticancer activity through molecular docking studies, providing insights into their mechanism of action and therapeutic potential (Mehvish & Kumar, 2022).

Mecanismo De Acción

Target of Action

Similar compounds such as pyridazinone derivatives have been shown to interact with a range of biological targets . These targets include enzymes like acetylcholinesterase (AChE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

Pyridazinone derivatives have been reported to inhibit the activity of ache . This inhibition could potentially affect normal nerve pulses’ transmission, leading to changes in behavior and body movement .

Biochemical Pathways

Similar compounds have been reported to influence the production of prostaglandins and interleukins . These compounds can also affect the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Result of Action

Similar compounds have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, and antitubercular properties .

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3/c14-11-3-1-2-9(6-11)13-7-10-8-15-5-4-12(10)16-17-13/h1-3,6-7,15H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCSLPAIPQAQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=NN=C21)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

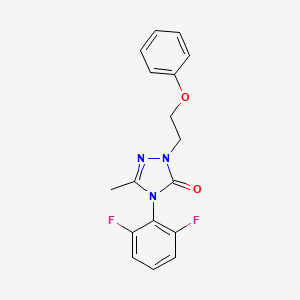

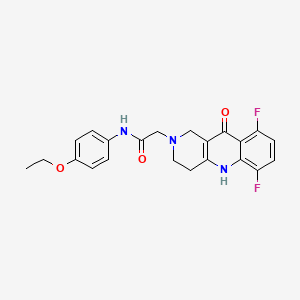

![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)

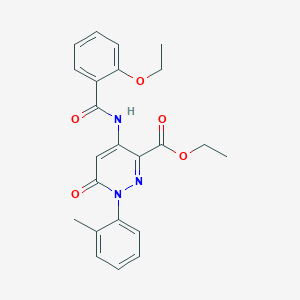

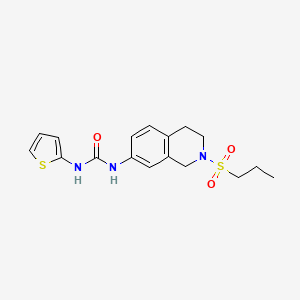

![2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2869592.png)

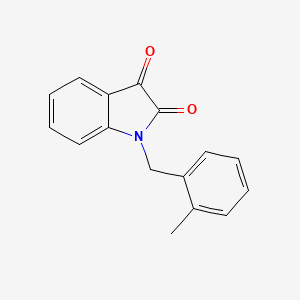

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2869611.png)

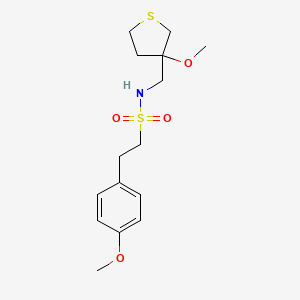

![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2869612.png)